molecular formula C12H12N2O2S B6534581 N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide CAS No. 1021224-48-5

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide

Cat. No. B6534581
CAS RN: 1021224-48-5
M. Wt: 248.30 g/mol
InChI Key: PGFOQCRQQNCBOO-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide (MOB) is a small molecule compound used in a variety of scientific research applications. It is a derivative of benzamide and is composed of a nitrogen atom, two methyl groups, an oxazole ring, and a methylsulfanyl group. MOB is a versatile compound that has been used in a variety of scientific research applications due to its unique properties and potential for various biochemical and physiological effects.

Mechanism of Action

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide is thought to act as an antagonist of the serotonin receptor, 5-HT2A. This action has been observed in in vitro and in vivo studies, which have demonstrated that N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can inhibit the activity of the 5-HT2A receptor and thus, modulate serotonin-mediated signaling.
Biochemical and Physiological Effects
N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can inhibit the activity of the 5-HT2A receptor and thus, modulate serotonin-mediated signaling. In addition, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and thus, reduce inflammation. N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has also been shown to have antioxidant, anti-inflammatory, and anti-cancer effects in in vivo studies.

Advantages and Limitations for Lab Experiments

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule compound, which makes it easy to synthesize and manipulate. In addition, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has a wide range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, there are some limitations to using N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide in laboratory experiments. For example, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research with N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide. For example, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be further studied to determine its effects on other biochemical and physiological processes. In addition, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be further studied to determine its effects on other receptors and enzymes. Furthermore, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be used in combination with other compounds to study the effects of drug interactions. Finally, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide could be used in combination with other compounds to study the effects of drug delivery systems.

Synthesis Methods

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide can be synthesized from benzamide and dimethyl sulfoxide (DMSO) in a two-step reaction. In the first step, benzamide is reacted with DMSO in the presence of sodium hydroxide to form an intermediate, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide. In the second step, the intermediate is reacted with sodium hydroxide to form the final product, N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide. The reaction is carried out at room temperature and is complete in approximately one hour.

Scientific Research Applications

N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have utilized N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide to study the effects of the compound on various cell lines, including cancer cells. N-(3-methyl-1,2-oxazol-5-yl)-3-(methylsulfanyl)benzamide has also been used in in vivo studies to study its effects on animals, including mice and rats.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-6-11(16-14-8)13-12(15)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFOQCRQQNCBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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